N-(3-fluoro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the thiazole derivative with phenyl isocyanate under controlled conditions to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the reaction pathway and conditions employed .
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 3-Fluoro-4-methylphenyl isocyanate
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE stands out due to its unique combination of a fluorinated phenyl group, a thiazole ring, and an acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17FN4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-7-8-14(9-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
InChI Key |
RQGOBJQBXCBUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
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